![molecular formula C9H11N3S B1465745 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1248061-51-9](/img/structure/B1465745.png)
1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine (ETP) is a novel organic compound with a wide range of applications in both academic and industrial research. It is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms, with a molecular formula of C7H10N2S. ETP has been studied extensively due to its unique structure and properties, and its potential applications in a variety of fields.
Scientific Research Applications
Corrosion Inhibition
1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: can be utilized as a corrosion inhibitor. Thiophene derivatives are known to form protective layers on metals, thus preventing oxidation and corrosion . This application is particularly relevant in industrial settings where metal parts are exposed to harsh conditions.
Organic Semiconductors
The compound’s thiophene moiety is beneficial in the development of organic semiconductors. These materials are used in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential components in modern electronic devices .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties. They have been studied for their potential anticancer, anti-inflammatory, and antimicrobial effects. The specific structure of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine may lend itself to these applications, making it a candidate for drug development .
Material Science
In material science, thiophene-based compounds are used due to their stability and electronic properties. They can be incorporated into various materials to enhance conductivity and durability, which is crucial for high-performance materials .
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can have unique electronic and catalytic properties, useful in catalysis and materials science .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be used to synthesize more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block .
properties
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-12-9(10)6-7(11-12)8-4-3-5-13-8/h3-6H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOZAYWSAXTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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